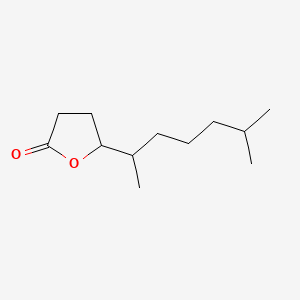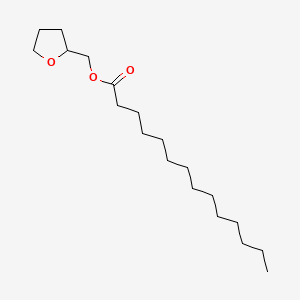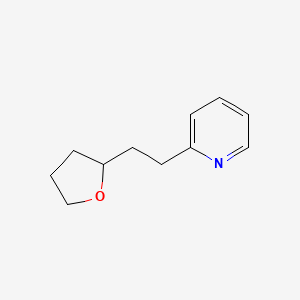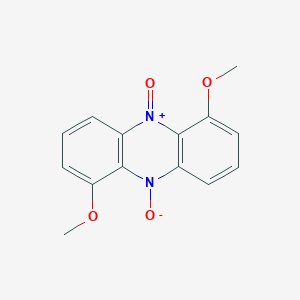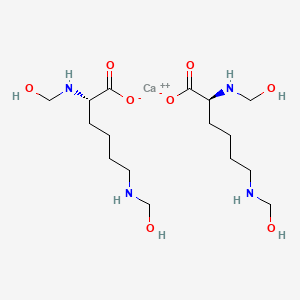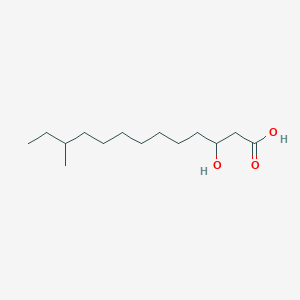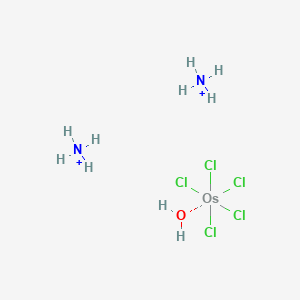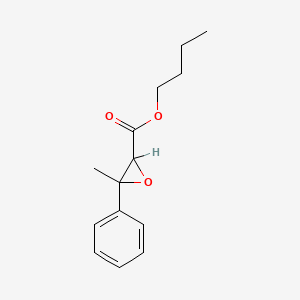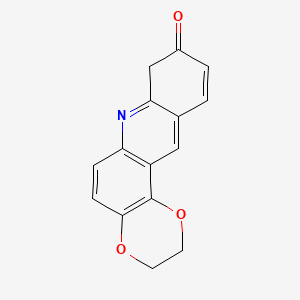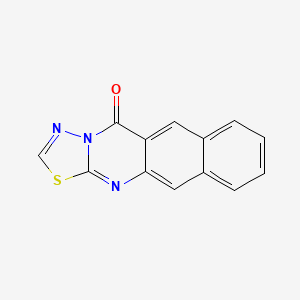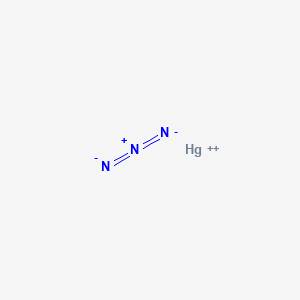
Mercury(II) azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury(II) azide is an inorganic compound with the chemical formula Hg(N₃)₂. It is a highly sensitive and explosive material, primarily used in detonators and other explosive devices. The compound is known for its instability and sensitivity to heat, friction, and shock, making it a critical component in various military and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mercury(II) azide can be synthesized by reacting mercury(II) nitrate with sodium azide in an aqueous solution at room temperature. The reaction is as follows:
Hg(NO3)2+2NaN3→Hg(N3)2+2NaNO3
Industrial Production Methods: Industrial production of this compound involves careful control of reaction conditions to ensure safety and purity. The process typically includes:
- Dissolving mercury(II) nitrate in water.
- Adding sodium azide solution slowly while stirring.
- Filtering the precipitated this compound.
- Washing and drying the product under controlled conditions to prevent accidental detonation.
Types of Reactions:
Decomposition: this compound decomposes explosively upon heating, releasing nitrogen gas and mercury.
Substitution: It can undergo substitution reactions with other azides or halides.
Common Reagents and Conditions:
Heat: Decomposition occurs at elevated temperatures.
Acids: Reacts with acids to release hydrazoic acid.
Major Products Formed:
Nitrogen Gas (N₂): A major product of decomposition.
Mercury (Hg): Released as a byproduct during decomposition.
Scientific Research Applications
Mercury(II) azide has several applications in scientific research, including:
Explosive Research: Used as a primary explosive in detonators and blasting caps.
Material Science:
Chemistry: Utilized in the synthesis of other azide compounds and in studying azide chemistry.
Mechanism of Action
The explosive nature of mercury(II) azide is due to the rapid decomposition of the azide group, releasing a large amount of nitrogen gas. This rapid gas release creates a shockwave, making it effective in initiating other explosives. The molecular targets and pathways involved include the breaking of nitrogen-nitrogen bonds within the azide group, leading to the formation of nitrogen gas and mercury.
Comparison with Similar Compounds
Lead Azide (Pb(N₃)₂): Another primary explosive with similar sensitivity and applications.
Silver Azide (AgN₃): Known for its explosive properties and used in detonators.
Uniqueness of Mercury(II) Azide:
Sensitivity: this compound is highly sensitive to mechanical shock, making it effective in small quantities.
Decomposition Products: Unlike lead azide, which produces toxic lead compounds, this compound decomposes into mercury and nitrogen gas, which can be less environmentally harmful under controlled conditions.
This compound remains a compound of significant interest due to its unique properties and applications in various fields. Its handling requires extreme caution due to its sensitivity and explosive nature.
Properties
CAS No. |
14215-33-9 |
|---|---|
Molecular Formula |
HgN3+ |
Molecular Weight |
242.61 g/mol |
IUPAC Name |
mercury(2+);azide |
InChI |
InChI=1S/Hg.N3/c;1-3-2/q+2;-1 |
InChI Key |
RNHOPGDSIQQZLN-UHFFFAOYSA-N |
Canonical SMILES |
[N-]=[N+]=[N-].[Hg+2] |
physical_description |
Crystals; [Sax] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


